molecular formula C21H26ClN5O2S B4553576 N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE

N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B4553576
M. Wt: 448.0 g/mol
InChI Key: PSYANFNYUCRMOY-UHFFFAOYSA-N
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Description

N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a useful research compound. Its molecular formula is C21H26ClN5O2S and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide is 447.1495740 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

  • Synthesis Techniques : Research has shown methods for synthesizing related pyrimidine and pyrazole compounds, often involving microwave irradiative cyclocondensation. This technique is crucial for efficient production of these compounds which can have insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

  • Antimicrobial Activity : Some studies have synthesized tetrahydrobenzothieno[2,3-d]pyrimidine and related derivatives, showing preliminary antimicrobial activity against various microorganisms, including C. albicans and S. aureus (Soliman et al., 2009).

  • Cancer Research : Certain pyrimidinone derivatives have been synthesized and evaluated for anticancer properties, contributing to the development of potential anticancer agents (Ghule, Deshmukh, & Chaudhari, 2013).

Chemical Modification and Activity

  • Structure-Activity Relationship : Studies have focused on modifying the core structure of similar compounds to enhance their biological activity, such as anti-inflammatory and antinociceptive effects (Altenbach et al., 2008).

  • Blood Platelet Aggregation Inhibition : Research into imidazo[1,2-a]thienopyrimidin-2-one derivatives has shown potential for inhibiting blood platelet aggregation, indicating possible therapeutic applications in cardiovascular diseases (Ishikawa et al., 1981).

Methodological Advances

  • Novel Synthesis Methods : Innovative methods for synthesizing pyrazolo[4,3-d]pyrimidin-7'(1'H)-ones and related compounds have been developed, showcasing advancements in medicinal chemistry (Ismail et al., 2017).

  • Synthesis of Derivatives : Efforts have been made in synthesizing various derivatives of related compounds, which are crucial for exploring their diverse biological activities (El-Morsy, El-Sayed, & Abulkhair, 2017).

Properties

IUPAC Name

N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-(4-chloro-3-methylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2S/c1-11-15(22)9-26(24-11)10-17(28)25-27-12(2)23-19-18(20(27)29)14-7-6-13(21(3,4)5)8-16(14)30-19/h9,13H,6-8,10H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYANFNYUCRMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CC(CC4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 2
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE

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